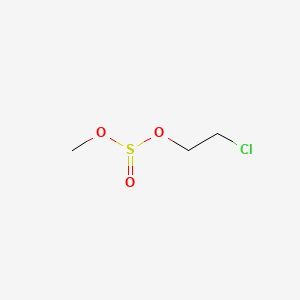![molecular formula C14H15NO6 B14636267 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid CAS No. 57222-04-5](/img/structure/B14636267.png)
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C14H15NO6 It is a derivative of cinnamic acid and is characterized by the presence of an acetamido group, an acetyloxy group, and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(acetyloxy)-4-methoxybenzaldehyde and acetamide.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Acetylation: The intermediate product is then acetylated using acetic anhydride to introduce the acetamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common techniques include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
4-Acetoxy-3-methoxycinnamic acid: Similar structure but lacks the acetamido group.
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but has a hydroxy group instead of an acetyloxy group.
2-Acetamido-3-(4-nitrophenyl)prop-2-enoic acid: Similar structure but has a nitro group instead of an acetyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57222-04-5 |
|---|---|
Fórmula molecular |
C14H15NO6 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
2-acetamido-3-(3-acetyloxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(20-3)13(7-10)21-9(2)17/h4-7H,1-3H3,(H,15,16)(H,18,19) |
Clave InChI |
JNWXFQFXLMWGRL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=CC1=CC(=C(C=C1)OC)OC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



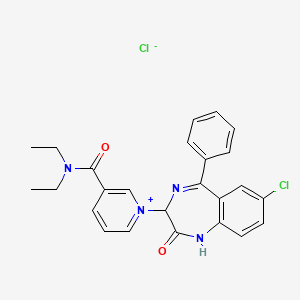
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
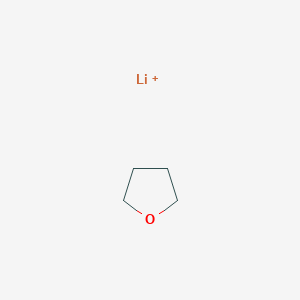


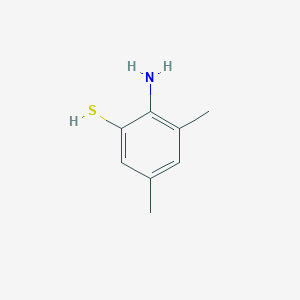
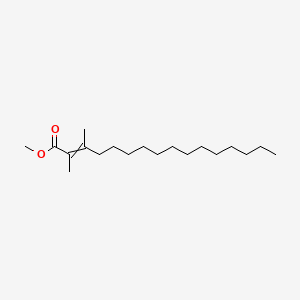
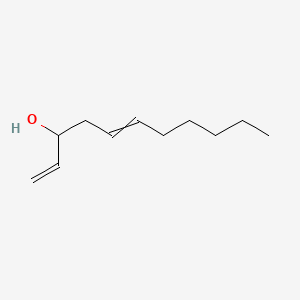
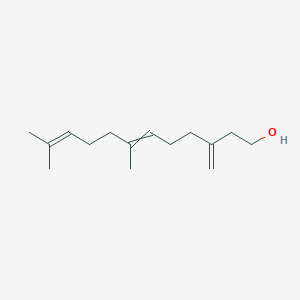
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)

![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
